molecular formula C15H26N2O2 B2611120 N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide CAS No. 1355712-19-4

N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide

Cat. No. B2611120
CAS RN: 1355712-19-4
M. Wt: 266.385
InChI Key: IDSMATLPTZAPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide, also known as CCPA, is a selective A1 adenosine receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.

Mechanism Of Action

N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of this receptor results in the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can reduce neuronal damage caused by ischemia and oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines. Additionally, N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been shown to have cardioprotective effects and can reduce myocardial infarct size.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has a relatively short half-life, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research involving N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide. One area of interest is the potential use of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is potential for N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide to be used in the treatment of cardiovascular diseases, such as ischemic heart disease. Further research is needed to fully understand the potential applications of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in these areas.

Synthesis Methods

N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can be synthesized through a multi-step process starting with the reaction of cyclohexanone with malononitrile to produce 2-cyano-2-cyclohexylethylidenemalononitrile. This compound is then reacted with isopropyl chloroformate and subsequently with 3-isopropoxypropylamine to yield N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide.

Scientific Research Applications

N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been used in studies investigating the role of adenosine receptors in the brain.

properties

IUPAC Name

N-(1-cyano-1-cyclohexylethyl)-3-propan-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-12(2)19-10-9-14(18)17-15(3,11-16)13-7-5-4-6-8-13/h12-13H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMATLPTZAPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)NC(C)(C#N)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.